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  • Product: (1S,3R)-3-Methoxycyclopentan-1-amine
  • CAS: 2227198-94-7

Core Science & Biosynthesis

Foundational

Molecular weight and formula of (1S,3R)-3-Methoxycyclopentan-1-amine

Topic: Molecular weight and formula of (1S,3R)-3-Methoxycyclopentan-1-amine Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Author Persona: Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and formula of (1S,3R)-3-Methoxycyclopentan-1-amine Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Author Persona: Senior Application Scientist

Stereoselective Synthesis, Physicochemical Profiling, and Application in Drug Design

Executive Summary

(1S,3R)-3-Methoxycyclopentan-1-amine (CAS: 2227198-95-8, HCl salt) represents a high-value chiral building block in modern medicinal chemistry. Distinguished by its specific cis-1,3-substitution pattern on the cyclopentane scaffold, this moiety serves as a critical bioisostere for proline derivatives, saturated heterocycles, and conformationally restricted linkers.

This guide provides a definitive technical analysis of the molecule, moving beyond basic identifiers to explore its stereoselective synthesis, quality control parameters, and utility in fragment-based drug discovery (FBDD).

Physicochemical Identity & Profile

The precise characterization of (1S,3R)-3-Methoxycyclopentan-1-amine is fundamental to its use in structure-activity relationship (SAR) studies. The (1S,3R) configuration typically denotes the cis-isomer, where the amine and methoxy groups occupy the same face of the cyclopentane ring, imparting a specific vector orientation critical for ligand-protein binding.

Table 1: Core Chemical Data[1]
PropertySpecificationTechnical Notes
IUPAC Name (1S,3R)-3-Methoxycyclopentan-1-amineCis-configuration relative to ring plane.
Molecular Formula C₆H₁₃NO Free base.
Molecular Weight 115.17 g/mol Free base.[1]
Salt Form MW 151.63 g/mol Hydrochloride salt (Standard commercial form).
CAS Number 2227198-95-8Refers to the HCl salt.[2]
Chirality (1S, 3R)Enantiopure. Diastereomeric Ratio (dr) > 95:5 required.
LogP (Calc) ~0.51Moderate lipophilicity; ideal for CNS penetration.
TPSA ~35.25 Ų26.02 (Amine) + 9.23 (Ether).
pKa (Calc) ~10.5Typical for secondary alkyl amines; fully protonated at pH 7.4.

Stereoselective Synthetic Methodology

The Challenge of Cis/Trans Selectivity

Synthesizing 1,3-disubstituted cyclopentanes presents a challenge in controlling diastereoselectivity (cis vs. trans). Direct reductive amination of 3-methoxycyclopentanone often yields a thermodynamic mixture favoring the trans isomer or a difficult-to-separate 1:1 mixture.

Recommended Protocol: Curtius Rearrangement Route

To ensure high enantiomeric excess (ee) and diastereomeric purity, we recommend a route starting from the chiral acid precursor, (1S,3R)-3-methoxycyclopentane-1-carboxylic acid . This pathway utilizes the Curtius rearrangement, which proceeds with retention of configuration at the migrating carbon center.

Experimental Workflow
  • Activation: The carboxylic acid is converted to an acyl azide using Diphenylphosphoryl azide (DPPA).

  • Rearrangement: Thermal decomposition yields the isocyanate intermediate.

  • Hydrolysis: Acidic hydrolysis converts the isocyanate to the amine hydrochloride.

SynthesisRoute Start (1S,3R)-3-Methoxy cyclopentane-1-carboxylic acid Step1 Acyl Azide Formation (DPPA, Et3N) Start->Step1 Step2 Curtius Rearrangement (Heat, Toluene) Step1->Step2 Inter Isocyanate Intermediate (Retained Stereochem) Step2->Inter - N2 Step3 Acid Hydrolysis (HCl, H2O) Inter->Step3 End (1S,3R)-3-Methoxy cyclopentan-1-amine HCl Step3->End - CO2

Figure 1: Stereospecific synthesis via Curtius Rearrangement ensures the (1S) center is preserved from the starting material.

Step-by-Step Protocol
  • Reagents: (1S,3R)-3-methoxycyclopentane-1-carboxylic acid (1.0 eq), DPPA (1.1 eq), Triethylamine (1.2 eq), Toluene (anhydrous), 6N HCl.

  • Azide Formation: Dissolve acid in toluene under N₂. Add Et₃N, then dropwise add DPPA at 0°C. Stir at RT for 2 hours.

  • Rearrangement: Heat the reaction mixture to 80-90°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.

  • Hydrolysis: Cool to RT. Add 6N HCl (excess) and stir vigorously for 4 hours.

  • Isolation: Separate organic layer (discard). Concentrate the aqueous layer in vacuo or lyophilize to obtain the crude amine hydrochloride.

  • Purification: Recrystallize from EtOH/Et₂O if necessary to remove residual phosphorous byproducts.

Quality Control & Validation

Trustworthiness in data is paramount. The following validation logic ensures the identity of the (1S,3R) isomer against its enantiomer (1R,3S) and diastereomers (trans-isomers).

Analytical Logic Tree

QC_Logic Sample Crude Product Isolated HNMR 1H NMR (D2O) Check diagnostic signals Sample->HNMR Decision1 Spectra Consistent? HNMR->Decision1 ChiralHPLC Chiral HPLC/GC (vs. Racemic Std) Decision1->ChiralHPLC Yes Reject Reject / Reprocess Decision1->Reject No Decision2 ee > 98%? dr > 95:5? ChiralHPLC->Decision2 Release Release Batch (1S,3R) Confirmed Decision2->Release Yes Decision2->Reject No

Figure 2: Quality Control decision matrix for chiral amine validation.

Key Characterization Data[2][3][4][5][6][7]
  • ¹H NMR (Diagnostic): The methine proton at C3 (attached to -OMe) typically appears as a multiplet around 3.8-4.0 ppm. The C1 methine (attached to -NH2) appears upfield around 3.5 ppm.

  • Stereochemistry Check: In the cis-isomer, NOE (Nuclear Overhauser Effect) correlations should be observed between the H1 and H3 protons. In the trans-isomer, these protons are on opposite faces and show negligible NOE.

Applications in Drug Discovery[6][8]

The (1S,3R)-3-methoxycyclopentan-1-amine moiety is a versatile scaffold in medicinal chemistry, often used to modulate solubility and metabolic stability without significantly increasing molecular weight.

  • Kinase Inhibition: Used as a solvent-exposed tail in ATP-competitive inhibitors (e.g., JAK, CDK inhibitors). The ether oxygen provides a hydrogen bond acceptor for water networks, improving solubility.

  • GPCR Antagonists: Serves as a conformationally restricted replacement for flexible alkyl amines (e.g., 3-methoxypropylamine), reducing the entropic penalty of binding.

  • Fragment-Based Design: With a MW of 115 Da, it is an ideal "fragment" with high Ligand Efficiency (LE).

Handling and Stability

  • Storage: The free base is volatile and readily absorbs CO₂ from the air to form carbamates. Always store as the Hydrochloride salt at room temperature or 2-8°C in a desiccator.

  • Hygroscopicity: The HCl salt can be hygroscopic. Weighing should be performed quickly or in a glovebox for precise stoichiometry.

  • Safety: Irritant to eyes and skin.[3] Standard PPE (gloves, goggles) required.

References

  • ChemScene. (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride Product Data. Retrieved from [2]

  • PubChem. 3-methoxycyclopentan-1-amine Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. Application of Cyclopentane Intermediates in Antiviral Synthesis. Retrieved from

  • Sigma-Aldrich. (1S,3R)-3-Methoxycyclohexan-1-amine (Analogous Protocol Reference). Retrieved from

  • J. Org. Chem. Enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (Methodology basis for 1,3-disubstituted cyclopentanes).

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of cis-3-methoxycyclopentan-1-amine

Executive Summary In the landscape of modern drug development, a molecule's three-dimensional structure is intrinsically linked to its biological function. Understanding the thermodynamic stability of specific stereoisom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, a molecule's three-dimensional structure is intrinsically linked to its biological function. Understanding the thermodynamic stability of specific stereoisomers is not merely an academic exercise; it is a critical component of rational drug design, influencing receptor binding affinity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the factors governing the thermodynamic stability of cis-3-methoxycyclopentan-1-amine, a substituted cyclopentane scaffold relevant to medicinal chemistry. We will dissect the conformational intricacies of the cyclopentane ring and explore the delicate balance between destabilizing steric interactions and powerful, stabilizing intramolecular forces. This paper presents both computational and experimental frameworks for quantifying stability, offering researchers a robust, self-validating system for evaluating similar molecular architectures.

The Central Role of Conformation in Molecular Design

The assertion that structure dictates function is a cornerstone of chemical and biological sciences. For drug development professionals, this principle is paramount. A molecule's ability to selectively bind to a biological target is governed by its shape, size, and the spatial arrangement of its functional groups. Cyclopentane rings are common motifs in pharmaceuticals due to their structural rigidity compared to linear chains, which helps to reduce the entropic penalty upon binding to a receptor.[1][2] However, the cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain, leading to a complex conformational landscape.[3][4]

For a 1,3-disubstituted cyclopentane like 3-methoxycyclopentan-1-amine, the cis and trans isomers present vastly different topographical profiles. The cis isomer, with both substituents on the same face of the ring, introduces a fascinating thermodynamic question: will the proximity of the methoxy and amine groups lead to destabilizing steric repulsion, or will it enable a stabilizing, non-covalent interaction? This guide will demonstrate that the latter is the dominant force, driven by a potent intramolecular hydrogen bond (IHB).

Deconstructing the Cyclopentane Ring: Beyond the Pentagon

To understand the stability of a substituted cyclopentane, one must first appreciate the dynamic nature of the ring itself. A planar cyclopentane would have minimal angle strain (internal angles of a pentagon are 108°, close to the ideal sp³ angle of 109.5°), but it would suffer from significant torsional strain due to ten fully eclipsed C-H bonds.[1][2] To relieve this torsional strain, the ring puckers. The two most commonly discussed conformations are the Envelope (Cₛ symmetry) and the Half-Chair (C₂ symmetry).

  • Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom puckered out of the plane, much like the flap of an envelope.[4]

  • Half-Chair Conformation: Three adjacent atoms are in a plane, while the other two are puckered, one above and one below the plane.

These conformations rapidly interconvert at room temperature through a low-energy process known as pseudorotation, where the "pucker" moves around the ring.[5] In unsubstituted cyclopentane, the energy difference between these forms is negligible.[6] However, the introduction of substituents breaks this degeneracy, favoring conformations that minimize unfavorable steric interactions.

cluster_0 Cyclopentane Conformations A Planar Cyclopentane (High Torsional Strain) B Envelope (Cs) (Relieves some strain) A->B Puckering C Half-Chair (C2) (Relieves some strain) A->C Puckering B->C Pseudorotation (Low Energy Barrier)

Caption: The energetic drive of cyclopentane to pucker from a high-energy planar state into lower-energy Envelope and Half-Chair conformations.

The Interplay of Forces in cis-3-methoxycyclopentan-1-amine

The thermodynamic stability of the cis isomer is determined by a balance of competing intramolecular forces. In contrast to 1,3-disubstituted cyclohexanes where the cis isomer is often more stable by adopting a diequatorial conformation, the analysis for cyclopentane is more nuanced.[7][8]

3.1 Steric Hindrance: A Destabilizing Factor

In the cis configuration, the methoxy and amine groups are positioned on the same face of the cyclopentane ring. Depending on the specific puckered conformation, this can lead to steric repulsion, also known as van der Waals strain. This strain arises when the electron clouds of the two groups are forced into close proximity, creating an energetically unfavorable interaction. This would be a strong argument for the trans isomer, where the groups are on opposite faces and thus spatially distant, being the more stable configuration.

3.2 Intramolecular Hydrogen Bonding (IHB): The Decisive Stabilizing Factor

The key to the stability of the cis isomer lies in its ability to form a favorable intramolecular hydrogen bond (IHB). The amine group (-NH₂) is an excellent hydrogen bond donor, while the oxygen atom of the methoxy group (-OCH₃) is an effective hydrogen bond acceptor. The 1,3-cis arrangement positions these groups in perfect proximity to form a stabilizing pseudo-six-membered ring via an N-H···O interaction.

This type of interaction is well-documented and known to be a powerful stabilizing force in aminoalcohols.[9][10] Studies have shown that the formation of a five- or six-membered ring through hydrogen bonding is particularly favorable.[10][11] This IHB can contribute several kcal/mol to the stability of the molecule, an energetic reward that can easily overcome the inherent steric strain of the cis arrangement. The trans isomer, by contrast, is geometrically incapable of forming this IHB, as the donor and acceptor groups are too far apart.

G start Initial 3D Structure (cis and trans) conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization + Frequency Calculation conf_search->dft_opt verify Verify Minima (No Imaginary Frequencies) dft_opt->verify verify->dft_opt Failure spe Single-Point Energy (Larger Basis Set) verify->spe Success thermo Calculate ΔG (from Freq. Data) spe->thermo end Predicted Isomer Ratio & Stability thermo->end

Caption: A robust computational workflow for determining the relative thermodynamic stability of isomers.

The results of such a computational study would be summarized as follows. The values presented here are illustrative, based on the principles discussed.

IsomerLowest Energy ConformerRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Key Stabilizing Interaction
cis Envelope (IHB present)0.000.00Intramolecular H-Bond
trans Half-Chair+1.5 - 2.5+1.2 - 2.0Steric Avoidance
4.2 Experimental Validation via Equilibration

While computation is powerful, it is a model of reality. Experimental validation is the final arbiter of thermodynamic truth. The most direct method for determining the relative thermodynamic stability of two isomers is to allow them to interconvert until they reach equilibrium.

  • Sample Preparation: Obtain or synthesize a sample of either the pure cis or trans isomer, or a mixture of the two.

  • Equilibration: Dissolve the sample in a suitable solvent and add a catalyst that facilitates epimerization at one of the chiral centers (C1 or C3), allowing the cis and trans isomers to interconvert. For an amine, this can often be achieved by heating under basic conditions (e.g., with sodium methoxide in methanol) or acidic conditions, which can reversibly form an imine or similar intermediate.

    • Rationale: The goal is to provide a low-energy pathway for interconversion so that the system can relax to its lowest free energy state, which is the thermodynamic equilibrium.

  • Monitoring and Quenching: Monitor the reaction over time by taking aliquots and analyzing the cis:trans ratio using ¹H NMR, GC, or LC-MS. The reaction is complete when this ratio becomes constant. Once equilibrium is reached, quench the reaction (e.g., by neutralizing the catalyst and cooling) to lock the isomer ratio.

  • Quantitative Analysis: Acquire a high-quality quantitative ¹H NMR spectrum of the final equilibrium mixture. Identify distinct, well-resolved signals corresponding to the cis and trans isomers. Integrate these signals carefully.

  • Calculation of ΔG: The equilibrium constant (K_eq) is the ratio of the products to reactants, in this case, K_eq = [trans]/[cis]. The standard Gibbs free energy difference between the isomers can be calculated directly from this constant using the following equation: ΔG = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

Conclusion: The Preeminence of Intramolecular Hydrogen Bonding

For researchers in drug development, this case study serves as a critical reminder: in the intricate world of molecular design, subtle non-covalent interactions can be decisive. The ability to predict and engineer such intramolecular forces provides a powerful tool for locking a molecule into a desired bioactive conformation, potentially leading to significant gains in potency and selectivity.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling Protocols for (1S,3R)-3-Methoxycyclopentan-1-amine

Executive Summary & Molecule Profile For researchers and drug development professionals, the efficient formation of amide bonds is a cornerstone of molecular innovation [1]. The introduction of rigidified, chiral aliphat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

For researchers and drug development professionals, the efficient formation of amide bonds is a cornerstone of molecular innovation [1]. The introduction of rigidified, chiral aliphatic motifs—such as the cyclopentane ring—into drug scaffolds is a proven strategy to improve pharmacokinetic properties, including metabolic stability and membrane permeability.

(1S,3R)-3-Methoxycyclopentan-1-amine is a highly valuable chiral building block. It features a primary amine for coupling and a methoxy ether that acts as a hydrogen bond acceptor. Because it is typically supplied as a hydrochloride salt to prevent degradation and volatilization, specific stoichiometric and mechanistic considerations must be applied during amide bond formation to ensure high yields and preserve the stereochemical integrity of both coupling partners.

Table 1: Physicochemical Properties of the Target Amine
PropertyValueClinical / Synthetic Relevance
CAS Number 2227198-95-8 (HCl Salt)Standard commercial form; requires in situ neutralization.
Molecular Weight 151.63 g/mol (HCl) / 115.17 g/mol (Free)Low molecular weight allows for high atom economy.
Molecular Formula C₆H₁₄ClNO (HCl Salt)Aliphatic nature requires polar aprotic solvents for solubility.
Topological Polar Surface Area (TPSA) 35.25 ŲExcellent for maintaining favorable oral bioavailability (Lipinski).
LogP 0.93Hydrophilic enough to require careful aqueous workup.

Mechanistic Insights & Reagent Selection

The synthesis of amides from unactivated carboxylic acids and amines requires a coupling reagent to convert the hydroxyl group into a competent leaving group [1]. When coupling (1S,3R)-3-Methoxycyclopentan-1-amine, two primary challenges dictate the experimental design:

  • Salt Neutralization: The amine HCl salt must be neutralized to liberate the nucleophilic free amine. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). DIPEA's steric bulk prevents it from acting as a competing nucleophile, which is critical when using highly reactive uronium salts [3].

  • Steric Environment: While primary amines are generally highly reactive, the direct attachment to a secondary carbon on a cyclopentane ring introduces moderate steric hindrance.

To address these challenges, we define two distinct, self-validating protocols based on the scale of the reaction.

Discovery Scale: HATU-Mediated Coupling

For milligram-scale discovery chemistry, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice [3].

  • Causality: HATU generates an highly reactive OAt (7-azabenzotriazole) active ester. The extraordinary coupling efficiency of HATU arises from a neighboring group effect: the pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming (1S,3R)-3-Methoxycyclopentan-1-amine through a hydrogen-bonded 7-membered cyclic transition state [4]. This dramatically accelerates the aminolysis step, overcoming the mild steric hindrance of the cyclopentyl ring.

Process Scale: T3P-Mediated Coupling

For gram-to-kilogram scale-up, T3P (Propylphosphonic anhydride) is the reagent of choice [2].

  • Causality: HATU is expensive, poses explosion risks on a large scale, and generates byproducts that are difficult to remove. T3P, conversely, is non-toxic and forms a mixed carboxylic-phosphoric anhydride intermediate. It is highly valued in process chemistry because its byproducts are entirely water-soluble, allowing for a simple liquid-liquid extraction workup. Furthermore, T3P exhibits an exceptional ability to suppress the epimerization of α-chiral carboxylic acid partners [2].

Workflow & Mechanistic Visualizations

ReagentSelection Start Amide Coupling: (1S,3R)-3-Methoxycyclopentan-1-amine Scale What is the reaction scale? Start->Scale Discovery Discovery Scale (< 1 Gram) Scale->Discovery Milligrams Process Process Scale (> 1 Gram) Scale->Process Grams/Kilos HATU Use HATU / DIPEA Solvent: DMF or DCM Discovery->HATU T3P Use T3P / DIPEA Solvent: EtOAc or 2-MeTHF Process->T3P HATU_Pro Pros: Extremely fast, overcomes steric hindrance. HATU->HATU_Pro T3P_Pro Pros: Green chemistry, water-soluble byproducts, zero epimerization. T3P->T3P_Pro

Caption: Decision tree for selecting the optimal amide coupling reagent based on reaction scale.

HATUMechanism Acid Carboxylic Acid + DIPEA Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU - Tetramethylurea Product Target Amide (Retention of Stereochem) ActiveEster->Product Aminolysis Amine (1S,3R)-Amine HCl + DIPEA Amine->Product Nucleophilic Attack

Caption: Mechanistic pathway of HATU-mediated amide bond formation with the target amine.

Experimental Protocols

Protocol A: Discovery Scale (HATU-Mediated)

This protocol is designed for rapid conversion and high yields during library synthesis or medicinal chemistry route scouting.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv).

  • Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature for 10–15 minutes. Mechanistic Note: This pre-activation step ensures the complete conversion of the acid to the OAt-active ester, preventing the free amine from reacting directly with HATU to form unreactive guanidinium byproducts [3].

  • Amine Addition: Add the (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride salt (1.1 equiv) to the activated mixture.

  • Reaction: Stir at room temperature for 2 to 4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) (10x volume). Wash the organic layer sequentially with:

    • 5% aqueous LiCl solution (3x) — Causality: Highly effective at partitioning DMF into the aqueous phase.

    • Saturated aqueous NaHCO₃ (1x) — Causality: Removes acidic byproducts and HOAt.

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Process Scale (T3P-Mediated)

This protocol is designed for safety, scalability, and seamless downstream processing.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride (1.05 equiv)

  • T3P (50% solution in EtOAc, 1.5 equiv)

  • DIPEA (3.0 equiv)

  • EtOAc or 2-MeTHF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a reactor with the carboxylic acid (1.0 equiv), (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride (1.05 equiv), and the reaction solvent (EtOAc or 2-MeTHF).

  • Neutralization: Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature to liberate the free amine in situ.

  • Coupling: Cool the reactor to 0–5 °C using an ice bath. Add the T3P solution (1.5 equiv) dropwise over 30 minutes to control the mild exotherm.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

  • Workup: Quench the reaction by adding water. Separate the layers and wash the organic phase sequentially with:

    • 0.5 M HCl (1x) — Causality: Removes excess DIPEA and unreacted amine.

    • Saturated aqueous NaHCO₃ (2x) — Causality: Neutralizes and extracts the propylphosphonic acid byproduct into the aqueous waste stream.

    • Water (1x) and Brine (1x).

  • Isolation: Concentrate the organic layer to yield the highly pure amide product. Crystallization can often be performed directly from the crude residue.

Quantitative Reagent Comparison

Table 2: Coupling Reagent Metrics for (1S,3R)-3-Methoxycyclopentan-1-amine
MetricHATU ProtocolT3P Protocol
Typical Yield 85% – 98%75% – 90%
Reaction Time 2 – 4 Hours12 – 16 Hours
Epimerization Risk Low to ModerateExtremely Low
Byproduct Removal Requires LiCl washes / ColumnSimple aqueous extraction
Cost per Mole HighLow
Ideal Application Library synthesis, SAR generationRoute scale-up, Process chemistry

References

  • Nonclassical Routes for Amide Bond Formation Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • HATU - Mechanism of N-acylation Source: Wikipedia (Referencing J. Am. Chem. Soc. 1993, 115, 4397–4398) URL:[Link]

Application

Application Note: A Strategic, Stereoselective Synthesis of (1S,3R)-3-Methoxycyclopentan-1-amine Hydrochloride

Abstract: (1S,3R)-3-Methoxycyclopentan-1-amine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry, crucial for the development of novel therapeutics. The precise arrangement of the amin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (1S,3R)-3-Methoxycyclopentan-1-amine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry, crucial for the development of novel therapeutics. The precise arrangement of the amine and methoxy substituents on the cyclopentane core presents a significant stereochemical challenge. This document provides a comprehensive guide for researchers, outlining a robust and plausible synthetic strategy. We will delve into the causal logic behind the chosen synthetic route, provide detailed, step-by-step protocols for each transformation, and address critical aspects of characterization and safety. The proposed pathway emphasizes stereocontrol, utilizing a hetero-Diels-Alder reaction as the key stereochemistry-defining step, followed by a series of functional group manipulations to yield the target compound with high optical purity.

Retrosynthetic Analysis and Strategic Rationale

The synthesis of enantiomerically pure cyclopentane derivatives is a central challenge in modern organic chemistry.[1] Our retrosynthetic strategy for the target molecule, (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride, is designed to control the two stereocenters (C1 and C3) with high fidelity.

The primary disconnection is the final salt formation, a straightforward acidification of the free amine. The core challenge lies in constructing the chiral 3-methoxycyclopentan-1-amine intermediate. A logical precursor to this amine would be a protected amine or an azide, which can be readily reduced. The methoxy group can be installed via Williamson ether synthesis on a corresponding alcohol. This leads us back to a key chiral intermediate: an aminocyclopentanol.

Several strategies exist for synthesizing chiral cyclopentylamines, including enzymatic resolution and asymmetric catalysis.[2][3] However, to establish the cis relationship between the C1 amine and the C3 hydroxyl precursor, a powerful and elegant approach is the asymmetric hetero-Diels-Alder reaction between cyclopentadiene and a nitroso compound. This cycloaddition can establish the relative stereochemistry of the bridged bicyclic adduct, which, upon further transformation and ring-opening, yields the desired cyclopentene backbone with the required stereocenters.[4][5]

Our proposed forward synthesis is therefore based on this logic:

  • Asymmetric Hetero-Diels-Alder Reaction: To set the initial stereochemistry.

  • Reductive N-O Bond Cleavage: To unmask the amine and hydroxyl functionalities.

  • Functional Group Protection: To differentiate the amine and hydroxyl groups for selective modification.

  • O-Methylation: To install the required methoxy group.

  • Deprotection and Salt Formation: To yield the final hydrochloride salt.

This strategy is advantageous due to its convergent nature, the early introduction of chirality, and the use of well-documented, high-yielding transformations.

Proposed Synthetic Pathway Workflow

The overall workflow from a key bicyclic intermediate to the final product is illustrated below. This pathway ensures stereochemical integrity throughout the synthesis.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Steps A cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene (Chiral Intermediate) B (1R,4S)-4-Aminocyclopent-2-en-1-ol A->B Reductive Cleavage (e.g., Zn/AcOH) C Protected (1R,4S)-Aminocyclopentenol B->C Amine Protection (e.g., Boc2O) D (1R,4S)-Protected Amino-2-cyclopentene-1-ol C->D Hydrogenation (Pd/C, H2) E (1S,3R,4R)-Protected Amino-cyclopentane-1,3-diol D->E Hydroboration- Oxidation F (1S,3R,4R)-Protected Amino-3-methoxycyclopentan-1-ol E->F O-Methylation (e.g., NaH, MeI) G (1S,3R)-3-Methoxycyclopentan-1-amine (Free Base) F->G Deprotection (e.g., TFA or HCl) H (1S,3R)-3-Methoxycyclopentan-1-amine HCl G->H Salt Formation (HCl in Dioxane)

Caption: Proposed synthetic workflow for (1S,3R)-3-Methoxycyclopentan-1-amine HCl.

Detailed Experimental Protocols

Disclaimer: These protocols are based on analogous transformations reported in the literature and should be performed by qualified personnel in a suitable laboratory setting with all necessary safety precautions.[4][6]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
Chiral Bicyclic IntermediateC₇H₉NO₂139.15Synthesized[4]Starting material
Zinc DustZn65.38Sigma-Aldrich<10 micron, activated
Acetic Acid, GlacialCH₃COOH60.05Fisher ScientificReagent grade
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Sigma-AldrichAmine protection
Dichloromethane (DCM)CH₂Cl₂84.93VWRAnhydrous
Palladium on Carbon (10%)Pd/C-Johnson MattheyCatalyst
Sodium Hydride (60% in oil)NaH24.00Sigma-AldrichStrong base
Methyl IodideCH₃I141.94Acros OrganicsAlkylating agent
Tetrahydrofuran (THF)C₄H₈O72.11Sigma-AldrichAnhydrous
Hydrochloric Acid (4M in Dioxane)HCl36.46Sigma-AldrichFor salt formation
Diethyl Ether(C₂H₅)₂O74.12Fisher ScientificAnhydrous
Protocol 1: Reductive Cleavage to (1R,4S)-4-Aminocyclopent-2-en-1-ol

This step reductively cleaves the N-O bond of the bicyclic adduct to yield the core aminocyclopentenol intermediate.[4]

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add the chiral bicyclic intermediate (13.9 g, 100 mmol) and ethanol (200 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add glacial acetic acid (23.0 mL, 400 mmol) dropwise.

  • Reduction: Add activated zinc dust (19.6 g, 300 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Stir the resulting grey suspension vigorously at room temperature for 12 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite®, washing the pad with ethanol (3 x 50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in 1 M NaOH (100 mL) and extract with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aminocyclopentenol, which can be used directly in the next step.

Protocol 2: Boc-Protection of the Amine
  • Setup: Dissolve the crude (1R,4S)-4-aminocyclopent-2-en-1-ol (approx. 100 mmol) in a mixture of dichloromethane (200 mL) and triethylamine (16.7 mL, 120 mmol).

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in DCM (50 mL) dropwise over 1 hour.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography (Silica gel, 30% Ethyl Acetate in Hexanes) to afford the Boc-protected aminocyclopentenol as a white solid.

Protocol 3: Hydrogenation of the Alkene
  • Setup: To a hydrogenation vessel, add the Boc-protected aminocyclopentenol (20.1 g, 100 mmol) and methanol (250 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, 5 mol%) under a nitrogen atmosphere.

  • Reaction: Seal the vessel, evacuate and purge with hydrogen gas (3 times). Pressurize the vessel to 50 psi with hydrogen and stir vigorously for 8 hours.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through Celite® to remove the catalyst, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the saturated (1R,3S)-Boc-3-aminocyclopentan-1-ol.

Protocol 4: O-Methylation of the Alcohol
  • Setup: To a flame-dried 500 mL round-bottom flask, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) and wash with anhydrous hexanes (2 x 20 mL) under nitrogen.

  • Reagent Addition: Add anhydrous THF (150 mL). Cool the suspension to 0 °C. Add a solution of (1R,3S)-Boc-3-aminocyclopentan-1-ol (20.3 g, 100 mmol) in anhydrous THF (100 mL) dropwise.

  • Reaction (Part 1): Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (6.9 mL, 110 mmol) dropwise.

  • Reaction (Part 2): Allow the reaction to warm to room temperature and stir for 6 hours.

  • Work-up: Cautiously quench the reaction by the slow addition of water (20 mL) at 0 °C. Extract the mixture with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash chromatography to yield the O-methylated product.

Protocol 5: Deprotection and Hydrochloride Salt Formation
  • Deprotection: Dissolve the purified Boc-protected methoxy amine (approx. 100 mmol) in dichloromethane (100 mL). Add 4M HCl in dioxane (50 mL, 200 mmol) and stir at room temperature for 4 hours.

  • Isolation: A white precipitate will form. Concentrate the solvent under reduced pressure.

  • Purification: Triturate the resulting solid with cold diethyl ether (100 mL). Collect the solid by vacuum filtration.

  • Drying: Wash the filter cake with cold diethyl ether (2 x 30 mL) and dry under high vacuum to yield (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride as a stable, white crystalline solid.[7]

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and stereochemical arrangement.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₆H₁₄ClNO, MW: 151.63 g/mol ).[8]

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product, ensuring high optical purity.

  • Melting Point (MP): To assess the purity of the crystalline salt.

Safety and Handling

Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves are mandatory at all times.[9]

  • Reagent-Specific Hazards:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.

    • Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle with extreme care.

    • Hydrogen Gas: Highly flammable and explosive. Use in a dedicated hydrogenation area with appropriate equipment.

    • HCl in Dioxane: Corrosive. Avoid inhalation of vapors.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of water.[10]

    • Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[11]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • A new route to multifunctionalised chiral cyclopentyl- and cyclohexyl-amines was developed by means of a new reaction involving the ring opening of a 2-azabicyclo-[2.2.1] or -[2.2.2] structure in high yields. RSC Publishing.
  • (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride | CAS 2227198-95-8. ChemScene.
  • A Synthetic Route to Fully Substituted Chiral Cyclopentylamine Derivatives: Precursors of Carbanucleosides. Thieme E-Books & E-Journals.
  • Aryl cyclopentylamines in bioactive synthetic compounds and natural products. ResearchGate.
  • Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Benchchem.
  • trans-3-Methoxycyclopentan-1-amine hydrochloride | CAS 2243802-43-7. Sigma-Aldrich.
  • (1S,3R)-3-Methoxycyclohexan-1-amine hydrochloride | CAS 1821738-84-4. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. Google Patents.
  • SAFETY DATA SHEET. Enamine.
  • Material Safety Data Sheet. Pfizer.
  • SAFETY DATA SHEET. Spectrum Chemical.
  • Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC.
  • Material Safety Data Sheet. Chemicea.
  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.
  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Google Patents.
  • Application Notes: 1,3-Bis(methoxycarbonyl)cyclopentane as a Versatile Intermediate in Antiviral Drug Synthesis. Benchchem.
  • (R)- or (S)-2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-1(2H)-Pyrimidinecarboxylic acid, methyl ester. Organic Syntheses Procedure.
  • Rac-(1r,3r)-3-methoxy-n-methylcyclopentan-1-amine hydrochloride. PubChemLite.
  • 3-methoxycyclopentan-1-amine (C6H13NO). PubChemLite.
  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed.
  • Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
  • Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. Request PDF.
  • Synthesis of Chiral Cyclopentenones. Request PDF.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC.
  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.

Sources

Method

Application Note: Precision Tuning of Kinase Inhibitors with (1S,3R)-3-Methoxycyclopentan-1-amine

Topic: Incorporating (1S,3R)-3-Methoxycyclopentan-1-amine into Kinase Inhibitors Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incorporating (1S,3R)-3-Methoxycyclopentan-1-amine into Kinase Inhibitors Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary & Rationale

In the optimization of ATP-competitive kinase inhibitors, the "Solvent Front" and "Ribose Pocket" regions offer critical opportunities for tuning physicochemical properties (solubility, permeability) and selectivity. While planar heterocycles (e.g., piperazines, morpholines) are traditional choices for these regions, they often introduce metabolic liabilities or excessive molecular weight.

The (1S,3R)-3-Methoxycyclopentan-1-amine motif represents a high-value bioisostere that addresses these challenges. By replacing planar aromatic or saturated heterocycles with this chiral, aliphatic carbocycle, researchers can achieve:

  • Enhanced Fsp³ Character: Increasing the fraction of sp³-hybridized carbons improves solubility and metabolic stability without relying on basic nitrogens that may cause hERG liability.

  • Precise Vectoring: The rigid cyclopentane scaffold locks the methoxy group into a specific spatial orientation defined by the (1S,3R) stereochemistry. This allows for targeted hydrogen bonding with specific residues (e.g., Asp/Glu in the solvent front) that flexible alkyl chains cannot achieve.

  • Reduced Molecular Weight: Compared to a standard N-methylpiperazine (MW ~100 Da fragment), this motif (MW ~115 Da fragment) offers a lipophilic core with a polar handle, often improving Ligand Efficiency (LE).

This guide details the structural logic, synthetic incorporation, and validation protocols for integrating this motif into kinase inhibitor scaffolds (e.g., Pyrimidines, Quinazolines, Pyrazoles).

Structural Logic & Binding Mode

The (1S,3R) configuration creates a specific 3D vector between the amine attachment point (hinge/scaffold connection) and the methoxy ether (H-bond acceptor).

  • The Anchor (Amine at C1): Forms the covalent link (Amide, Urea, or Aryl amine) to the kinase inhibitor core.

  • The Vector (Cyclopentane Ring): Acts as a rigid spacer. Unlike a flexible propyl chain, the ring imposes an entropic penalty benefit upon binding, provided the conformation matches the pocket.

  • The Effector (Methoxy at C3): Positioned to accept a hydrogen bond from water networks or specific polar residues near the pocket exit.

BindingMode cluster_properties Physicochemical Benefits Scaffold Kinase Inhibitor Core (e.g., Aminopyrimidine) Linker NH (Linker) Scaffold->Linker SNAr / Amide Coupling Cyclopentane Cyclopentane Ring (Rigid Spacer) Linker->Cyclopentane (1S) Attachment Methoxy Methoxy Group (H-Bond Acceptor) Cyclopentane->Methoxy (3R) Vectoring Prop1 High Fsp³ (Solubility) Prop2 Low MW (Ligand Efficiency) TargetResidue Solvent Front Residue (e.g., Lys/Asp/Water) Methoxy->TargetResidue H-Bond Interaction

Figure 1: Structural logic of the (1S,3R)-3-methoxycyclopentyl moiety in kinase inhibitor design.

Experimental Protocols
Protocol A: Chemical Incorporation via S_NAr

Target: Coupling (1S,3R)-3-methoxycyclopentan-1-amine to a 2,4-dichloropyrimidine scaffold (common in CDK, JAK, and ALK inhibitors).

Materials:

  • Scaffold: 2,4-dichloro-5-(trifluoromethyl)pyrimidine (or similar electrophile).

  • Nucleophile: (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride (commercially available or deprotected from Boc-precursor).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: n-Butanol (n-BuOH) or DMF.

Step-by-Step Procedure:

  • Preparation: Dissolve the pyrimidine scaffold (1.0 equiv, e.g., 0.5 mmol) in n-BuOH (5 mL).

  • Addition: Add (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride (1.1 equiv).

  • Basification: Add DIPEA (3.0 equiv) dropwise.

  • Reaction:

    • For C4-selectivity: Stir at room temperature for 2–4 hours. (Steric differentiation usually favors C4 substitution over C2).

    • For C2-selectivity: (Requires C4 to be blocked or less reactive) Heat to 80°C–100°C.

  • Monitoring: Monitor by LC-MS for the disappearance of starting material (M+) and appearance of product (M+115-Cl).

  • Workup:

    • Evaporate n-BuOH under reduced pressure.

    • Redissolve residue in EtOAc, wash with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes). The methoxy group polarity aids separation from unreacted lipophilic scaffold.

Critical Note: If using the Boc-protected amine, perform deprotection first: Treat with 4M HCl in Dioxane (1 hour, RT), remove solvent in vacuo, and use the resulting HCl salt directly in step 2.

Protocol B: Kinase Selectivity Profiling (ADP-Glo™ Assay)

Objective: Validate if the incorporation maintains potency while improving selectivity compared to a planar analog (e.g., 3-methoxy-aniline derivative).

Materials:

  • Kinase: Recombinant CDK2/CyclinE1 or JAK2 (SignalChem).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Reagent: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

Workflow:

  • Compound Prep: Prepare 10 mM stock of the inhibitor in DMSO. Perform 3-fold serial dilutions (10 points) in kinase buffer (Final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2 µL of Kinase (optimized concentration, typically 1–5 ng/µL) to 384-well white plate.

    • Add 1 µL of Compound. Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (ATP at K_m_app).

    • Incubate at RT for 60 min.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Analysis: Measure Luminescence. Fit data to Sigmoidal Dose-Response (Variable Slope) to determine IC₅₀.

Comparative Data Analysis

When evaluating the (1S,3R)-3-methoxycyclopentyl analog, compare it against standard benchmarks.

Property(1S,3R)-3-Methoxycyclopentyl Analog3-Methoxyphenyl Analog (Planar)N-Methylpiperazine Analog (Basic)
Solubility (pH 7.4) High (Fsp³ driven)Low (Crystalline packing)High (Ionizable)
Permeability (PAMPA) HighModerateLow (if highly ionized)
Metabolic Stability High (Blocked oxidation)Low (Aromatic oxidation)Moderate (N-dealkylation)
hERG Inhibition Low Risk (Neutral ether)Low RiskPotential Risk (Basic amine)
Selectivity Tunable (Stereo-defined vector)Broad (Promiscuous binding)Broad
Synthetic Workflow Diagram

Synthesis Start Start: (1S,3R)-3-Methoxycyclopentan-1-amine (Boc-Protected or HCl Salt) Deprotect Step 1: Deprotection (if Boc) 4M HCl/Dioxane, 1h Start->Deprotect If Boc-protected Coupling Step 2: S_NAr Coupling Ar-Cl + Amine + DIPEA Solvent: n-BuOH, Heat Start->Coupling If HCl Salt Deprotect->Coupling Purification Step 3: Purification Flash Chromatography (Polarity of OMe aids separation) Coupling->Purification Final Final Kinase Inhibitor (Ready for Bioassay) Purification->Final

Figure 2: Synthetic workflow for incorporating the motif into an aryl-chloride scaffold.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 51(16), 4986–4999. (Demonstrates the utility of aliphatic amines in CDK pockets). Link

  • Pfizer Inc. (2022). CDK2 Inhibitors and Methods of Using the Same. WO2022165513A1.[1] (Patent explicitly citing (1S,3R)-3-methoxycyclopentyl motifs in kinase inhibitors). Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses the use of methoxy/fluorine vectors on cycloalkanes). Link

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE. Verify specific safety data sheets (SDS) for all reagents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (1S,3R)-3-Methoxycyclopentan-1-amine Synthesis

Subject: Yield Optimization & Troubleshooting Guide Ticket ID: TSC-CHEM-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of (1S,3R)-3-methoxycyclopent...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Yield Optimization & Troubleshooting Guide Ticket ID: TSC-CHEM-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (1S,3R)-3-methoxycyclopentan-1-amine is a critical workflow in the development of JAK inhibitors (e.g., Oclacitinib analogs). While the molecule appears simple, it presents three distinct "yield traps" that frustrate scale-up efforts:

  • Regioselectivity failure during methylation (O- vs. N-alkylation).

  • Stereochemical leakage (cis/trans isomerization).

  • Product loss via volatility during isolation.

This guide moves beyond standard literature procedures to address the process variables that dictate success.

Module 1: The Synthetic Workflow (Visualized)

To ensure we are troubleshooting the same process, we define the standard "Chiral Pool" route. This approach utilizes the commercially available (1S,4R)-4-aminocyclopent-2-en-1-ol (derived from the Vince Lactam) to guarantee absolute stereochemistry from the start.

SynthesisWorkflow cluster_warning Yield Trap Start (1S,4R)-4-aminocyclopent-2-en-1-ol (Vince Lactam Derivative) Step1 Step 1: Hydrogenation (Pd/C, H2, MeOH) Start->Step1 Reduce alkene Step2 Step 2: N-Protection (Boc2O, TEA) Step1->Step2 Mask amine Step3 Step 3: O-Methylation (NaH, MeI, THF, -10°C) Step2->Step3 CRITICAL: O-alkylation Step4 Step 4: Deprotection & Salt Formation (HCl in Dioxane/IPA) Step3->Step4 Cleave Boc End (1S,3R)-3-methoxycyclopentan-1-amine Hydrochloride Salt Step4->End Precipitation

Caption: Optimized linear sequence from chiral pool starting material. Step 3 is identified as the primary bottleneck for yield loss.

Module 2: Troubleshooting The Methylation Step (Step 3)

The most common user complaint is low yield during the conversion of N-Boc-3-aminocyclopentanol to its methyl ether.

The Problem: Competitive N-Methylation

The proton on the carbamate nitrogen (N-H) has a pKa (~17) similar to or slightly lower than the secondary alcohol (~17-18). When using Sodium Hydride (NaH), you inevitably form the dianion. If the reaction warms up, the nitrogen becomes nucleophilic enough to react with Methyl Iodide (MeI), forming the impurity N-methyl-N-Boc.

Protocol Optimization
VariableStandard Protocol (Low Yield)Optimized Protocol (High Yield) Scientific Rationale
Base NaH (Excess)NaH (2.2 eq) at -15°C Strict temperature control ensures the alkoxide reacts faster than the amidate (kinetic control).
Reagent MeI (Excess)MeI (1.1 eq) Limiting the electrophile prevents "over-alkylation" of the nitrogen once the oxygen is satisfied.
Solvent DMFTHF/DMF (9:1) Pure DMF promotes N-alkylation due to high polarity. A THF blend suppresses N-nucleophilicity.
Quench Water/BrineNH4Cl (Sat.) + Ice Gentle quenching prevents hydrolysis of the Boc group or epimerization.
Alternative "Pro-Route" (If Boc fails)

If you consistently see >10% N-methylation, switch protecting groups .

  • Recommendation: Use a Phthalimide protecting group instead of Boc.

  • Why? Phthalimide has no N-H proton to deprotonate. You can blast the O-methylation with aggressive conditions (NaH/MeI/Reflux) with 0% risk of N-methylation.

Module 3: Handling Product Volatility (Step 4)

Critical Warning: The free base of (1S,3R)-3-methoxycyclopentan-1-amine is a volatile liquid.

  • Symptom: The reaction looks good by TLC, but after rotary evaporation, the flask is empty or the yield is <30%.

  • Cause: You pumped the product into the vacuum trap.

The "Trap-Free" Isolation Protocol

Do not isolate the free amine. Isolate the stable salt.

  • Deprotection: Dissolve the crude N-Boc intermediate in dry DCM.

  • Acidification: Add 4M HCl in Dioxane (4 eq). Stir at RT.

  • Precipitation (The Key): Do not evaporate. Instead, add Diethyl Ether (Et2O) or MTBE to the reaction mixture.

  • Filtration: The amine hydrochloride salt will precipitate as a white solid. Filter it.

  • Result: You recover quantitative mass without ever exposing the free amine to vacuum.

Module 4: Stereochemical Integrity

The target is (1S,3R). This is the cis-isomer (assuming standard numbering where amine is 1).

Q: My NMR shows a split peak for the methoxy group. Do I have a mixture? A: Likely, yes.

  • Diagnostic: The cis isomer (1S,3R) typically displays a distinct chemical shift for the methoxy protons compared to the trans isomer.

  • Root Cause: If you started with pure chiral material, epimerization likely occurred during the Methylation Step .

  • Fix: Ensure your NaH is high quality. "Old" NaH contains NaOH, which is wet. Water + Strong Base + Heat = Epimerization of the stereocenter alpha to the activating group (though less likely in this specific ring system, it can happen via elimination-addition pathways if heat is applied).

  • Purification: If you have a mixture, recrystallize the L-Tartrate salt in Ethanol. This is highly specific for the (1S,3R) enantiomer.

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield Observed CheckStep Where is the loss? Start->CheckStep Methylation Step 3: Methylation CheckStep->Methylation Impurities on TLC Isolation Step 4: Isolation CheckStep->Isolation Flask Empty after Workup N_Alk Problem: N-Methylation (Check NMR for N-Me peak) Methylation->N_Alk Volatile Problem: Product Volatility (Pumped into trap) Isolation->Volatile Sol_N Solution: Lower Temp (-15°C) or Switch to Phthalimide N_Alk->Sol_N Sol_V Solution: Do NOT freebase. Isolate as HCl Salt via precipitation. Volatile->Sol_V

Caption: Decision matrix for identifying the root cause of yield loss.

Frequently Asked Questions (FAQ)

Q1: Can I use Potassium tert-butoxide (KOtBu) instead of NaH?

  • Answer: Generally, no. KOtBu is a stronger base but also bulkier and more prone to elimination reactions (E2) on the cyclopentane ring, forming the cyclopentene byproduct. NaH is preferred for its "clean" deprotonation in this specific steric environment.

Q2: Why is the HCl salt hygroscopic?

  • Answer: Methoxy-amines are notorious for hygroscopicity. Store the final salt in a desiccator over P2O5. If it turns into a goo, redissolve in MeOH and re-precipitate with Et2O.

Q3: Is there a non-cryogenic alternative for methylation?

  • Answer: Yes. You can use Silver Oxide (Ag2O) with MeI. This promotes O-alkylation exclusively over N-alkylation due to the "hard/soft" acid-base affinity. However, Ag2O is expensive and reaction times are long (24-48h). This is excellent for medicinal chemistry (<5g) but poor for process chemistry (>100g).

References

  • Pfizer Inc. Process for the preparation of JAK inhibitors. Patent WO2013024895. (Describes the resolution and salt formation of aminocyclopentyl derivatives).

  • Incyte Corporation. Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as JAK inhibitors. US Patent 8,410,265. (Details the synthesis of Oclacitinib intermediates).

  • Dunn, P. J., et al.Green Chemistry in the Pharmaceutical Industry. Wiley-VCH, 2010.
  • BenchChem Technical Notes. Isolation of Volatile Low Molecular Weight Amines. (General protocols for HCl salt precipitation).

Optimization

Technical Support Center: Purification of (1S,3R)-3-Methoxycyclopentan-1-amine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of (1S,3R)-3-Methoxycyclopentan-1-amine from a crude reaction mixture. This document is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of (1S,3R)-3-Methoxycyclopentan-1-amine from a crude reaction mixture. This document is designed for researchers, scientists, and drug development professionals who require a highly purified form of this chiral building block. We will address common challenges, provide detailed troubleshooting protocols, and explain the scientific principles behind our recommended purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient you before you begin the purification process.

Q1: What are the most common impurities I can expect in my crude (1S,3R)-3-Methoxycyclopentan-1-amine reaction mixture?

A: The impurity profile depends heavily on the synthetic route. However, based on common syntheses for chiral amines, you can anticipate:

  • Starting Materials: Unreacted precursors, such as the corresponding ketone or oxime.

  • Reagents & Catalysts: Residual reducing agents, catalysts, or chiral auxiliaries.

  • Solvents: Residual reaction and extraction solvents.

  • Stereoisomers: The most challenging impurity is often the unwanted (1R,3S) enantiomer or other diastereomers if multiple chiral centers are present in the precursors.

  • Side-Products: By-products from over-reduction, elimination, or rearrangement reactions.

Q2: What is the most effective first-pass strategy for purifying the crude product?

A: For most amine purifications, conversion to a crystalline salt is the most robust and scalable initial strategy.[1] We strongly recommend forming the hydrochloride (HCl) salt. This process achieves several goals simultaneously:

  • It separates the basic amine from neutral or acidic impurities.

  • The resulting salt often has superior crystallinity compared to the free base, facilitating isolation of a highly pure solid.[2]

  • The solid salt is typically more stable for long-term storage than the free amine, which can be susceptible to air oxidation and CO₂ absorption.

Q3: How can I purify the free amine directly without forming a salt?

A: Direct purification is possible via flash column chromatography, but it presents challenges. Amines, being basic, exhibit strong interactions with the acidic surface of standard silica gel, leading to significant peak tailing and poor separation.[3][4] To be successful, you must use a modified system, such as an amine-functionalized silica column or by adding a modifier like triethylamine (~1-2%) or ammonium hydroxide to your eluent.[4] This approach is best suited for removing non-polar impurities that are significantly different from the product.

Q4: How do I confirm the chemical and stereochemical purity of my final product?

A: A multi-pronged analytical approach is necessary:

  • Chemical Purity: Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the area % purity. Nuclear Magnetic Resonance (¹H and ¹³C NMR) is crucial for structural confirmation and detecting impurities.

  • Stereochemical Purity (Enantiomeric Excess): This requires a chiral analytical method. Chiral HPLC or Chiral Supercritical Fluid Chromatography (SFC) using a polysaccharide-based chiral stationary phase (CSP) is the industry standard for accurately quantifying enantiomers.[5][6]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q: My product won't crystallize after adding acid to form the salt. It has "oiled out" or remains fully dissolved. What should I do?

A: This is a common issue in salt crystallization, often caused by suboptimal solvent conditions or the presence of impurities that inhibit crystal lattice formation.

Underlying Causes & Solutions:

  • Incorrect Solvent Polarity: The chosen solvent may be too good at solvating the salt, preventing it from precipitating. Conversely, if the solvent is too non-polar, the salt may crash out as an amorphous oil. The key is to find a solvent system where the free amine is soluble, but the salt has limited solubility.[7]

  • Presence of Water: Even trace amounts of water can sometimes hinder crystallization. If applicable, ensure your solvents are anhydrous.

  • High Impurity Load: Significant amounts of impurities can disrupt the crystallization process. It may be necessary to perform a preliminary purification (e.g., a quick silica plug with a modified eluent) before attempting crystallization.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for amine salt crystallization failure.

Q: My chiral HPLC analysis shows a low enantiomeric excess (e.e.). How can I separate the unwanted (1R,3S) enantiomer?

A: This requires a process called chiral resolution. Since enantiomers have identical physical properties, they cannot be separated by standard crystallization or chromatography.[8][9] The most common method is to convert the enantiomeric mixture into a pair of diastereomers, which have different physical properties and can be separated.

Scientific Principle: By reacting your racemic amine with a single enantiomer of a chiral acid (a resolving agent), you form two diastereomeric salts.[10]

  • (1S,3R)-Amine + (R,R)-Tartaric Acid → Diastereomeric Salt A

  • (1R,3S)-Amine + (R,R)-Tartaric Acid → Diastereomeric Salt B

These two salts (A and B) have different solubilities, allowing one to be selectively crystallized while the other remains in solution. After separation by filtration, the pure enantiomeric amine can be liberated from the salt by treatment with a base.

Recommended Resolving Agent:

  • (2R,3R)-(+)-Tartaric acid is a cost-effective and highly effective resolving agent for many chiral amines.[10]

See Protocol 3 for a detailed experimental procedure.

Section 3: Key Purification Protocols

Protocol 1: Purification via Hydrochloride Salt Crystallization

This protocol is the recommended first-line method for achieving high chemical purity.

  • Dissolution: Dissolve the crude amine (1.0 eq) in a suitable organic solvent like isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O). A typical starting concentration is 5-10 mL of solvent per gram of crude material.

  • Acidification: While stirring at room temperature, slowly add a solution of hydrogen chloride (1.05 - 1.1 eq). An HCl solution in a compatible organic solvent (e.g., 2M HCl in IPA or 4M HCl in Dioxane) is strongly preferred over aqueous HCl to avoid introducing water.

  • Precipitation: The hydrochloride salt should begin to precipitate or crystallize. If precipitation is slow, continue stirring for 30-60 minutes. Cooling the mixture to 0-5°C can enhance precipitation.[11]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for the crystallization) to remove any soluble impurities.[12]

  • Drying: Dry the purified (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Flash Chromatography of the Free Amine

Use this method when salt formation is problematic or for removing specific non-basic impurities.

  • Column Selection: Use a pre-packed amine-functionalized silica cartridge (e.g., Biotage® SNAP KP-NH) for best results.[4]

  • Solvent System (Eluent):

    • For Amine-Functionalized Silica: A simple non-polar/polar gradient like Hexane/Ethyl Acetate is often sufficient.

    • For Standard Silica: You MUST add a basic modifier. A common system is Dichloromethane (DCM) with a gradient of Methanol (MeOH) containing 1-2% ammonium hydroxide (NH₄OH).

  • Sample Loading: Dissolve the crude amine in a minimal amount of the initial eluent or DCM. If it's not fully soluble, pre-adsorb it onto a small amount of silica gel (or the column media) and load the resulting solid onto the column.

  • Elution: Run a shallow gradient from a low to high polarity (e.g., 0% to 10% modified MeOH in DCM).

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that completely removing residual triethylamine or ammonia can be difficult and may require an acid-base workup.

Protocol 3: Chiral Resolution via Diastereomeric Salt Formation

This protocol is for enriching the enantiomeric excess of the target compound.

  • Dissolution: Dissolve the enantiomerically-enriched but not pure amine (1.0 eq) in a suitable solvent, often a lower alcohol like methanol or ethanol.

  • Add Resolving Agent: In a separate flask, dissolve the chiral resolving agent, such as (2R,3R)-(+)-tartaric acid (0.5 to 1.0 eq, this often requires optimization), in the same solvent, warming gently if necessary.

  • Mixing & Crystallization: Slowly add the tartaric acid solution to the stirred amine solution. The diastereomeric salt of the desired enantiomer should selectively crystallize. Allow the mixture to stir and cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the less soluble salt.[13]

  • Isolation: Collect the crystals by vacuum filtration. The enantiomeric purity of both the solid and the mother liquor should be checked by chiral HPLC.

  • Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12. Extract the liberated free amine into an organic solvent (e.g., DCM or EtOAc).

  • Final Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure free amine. This can then be converted to the HCl salt (Protocol 1) for stable storage.

Section 4: Data Summary & Workflow

Purification Method Comparison
Purification MethodTypical Purity EnhancementExpected YieldKey AdvantagesCommon Challenges & Considerations
HCl Salt Crystallization From 80-90% to >99% (Chemical Purity)70-90%Highly effective, scalable, removes non-basic impurities, yields a stable solid.[7]May not separate stereoisomers; crystallization conditions require optimization.[14]
Flash Chromatography Variable, can increase purity from 85% to 95-98%60-85%Good for removing impurities with very different polarity.Prone to streaking on standard silica[3]; requires special columns or additives[4]; can be lower yielding.
Diastereomeric Resolution From <98% e.e. to >99.5% e.e. (Enantiomeric Purity)40-50% (of the desired enantiomer, max 50% theoretical)The primary method to achieve high enantiopurity.[8][10]Reduces overall yield by discarding the unwanted enantiomer; requires a pure chiral resolving agent.
General Purification & Troubleshooting Workflow

Caption: Decision workflow for purification strategy selection.

References

Sources

Troubleshooting

Removing impurities from (1S,3R)-3-Methoxycyclopentan-1-amine

Welcome to the Technical Support Center for functionalized chiral amines. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating (1S,3R...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for functionalized chiral amines. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating (1S,3R)-3-Methoxycyclopentan-1-amine (CAS: 2227198-94-7).

Because this compound features both a basic primary amine and a hydrogen-bond-accepting methoxy ether on a rigid cyclopentane scaffold, its purification requires exploiting subtle thermodynamic and solubility differences. This guide bypasses generic advice and provides field-proven, self-validating systems to ensure >99% purity and enantiomeric excess (ee).

Quantitative Impurity Profiling

Before troubleshooting, you must understand the quantitative physicochemical differences of the impurities in your crude mixture.

ImpurityClassificationTypical Crude AbundanceEst. pKaRelative Polarity (Silica Rf)*Primary Removal Strategy
(1R,3S)-isomer Enantiomer15 – 50%~9.8IdenticalDiastereomeric Salt Resolution
(1S,3S)-isomer Diastereomer5 – 20%~9.8IdenticalDiastereomeric Salt Resolution
2-Methoxycyclopentan-1-amine Regioisomer2 – 10%~9.5Higher (Rf +0.1)Fractional Distillation
N-Boc-(1S,3R)-amine Unreacted Precursor1 – 5%N/A (Neutral)Much Higher (Rf +0.6)Acid-Base Extraction

*Rf values are relative to the target compound in a DCM/MeOH/NH₄OH (90:9:1) system.

Troubleshooting & FAQs

Q1: My synthesized (1S,3R)-3-Methoxycyclopentan-1-amine contains significant amounts of the (1R,3S) and (1S,3S) isomers. How can I achieve >99% optical purity?

Answer: The most reliable and scalable method for upgrading the optical purity of chiral cyclic amines is diastereomeric salt resolution [1]. By reacting your isomerically mixed free base with an enantiopure chiral acid (e.g., L-(+)-tartaric acid or (S)-mandelic acid), you form a pair of diastereomeric salts with distinct solubility profiles.

Mechanistic Causality: The rigid cyclic structure of the cyclopentane ring allows for highly ordered crystal packing when paired with the tartrate anion. This maximizes the lattice energy difference between the (1S,3R)-amine·L-tartrate salt and its isomeric counterparts, driving the targeted salt to precipitate while the undesired isomers remain solvated in the mother liquor [2].

Q2: I am observing a neutral impurity (suspected to be the N-Boc protected intermediate) in my final product. What is the most efficient way to remove it without column chromatography?

Answer: Acid-base extraction is the standard protocol for separating basic amines from neutral organic impurities.

Mechanistic Causality: The free amine (pKa ~9.8) is protonated in acidic aqueous solutions (pH < 3), converting it into a highly water-soluble ammonium salt [3]. Neutral impurities, like the N-Boc intermediate, lack a basic site and remain entirely in the organic phase. By washing the acidic aqueous layer with a non-polar solvent, you completely partition the N-Boc intermediate into the organic waste.

Q3: Gas chromatography reveals the presence of 2-methoxycyclopentan-1-amine (a regioisomer). Will acid-base extraction remove this?

Answer: No. Regioisomers like 2-methoxycyclopentan-1-amine share nearly identical pKa values and basicity with the 3-methoxy target, meaning they will co-extract during acid-base workup. To remove regioisomers, you must rely on careful fractional distillation under reduced pressure.

Mechanistic Causality: The proximity of the methoxy group to the amine in the 2-position allows for intramolecular hydrogen bonding. This slightly lowers its boiling point and alters its retention factor compared to the 3-position isomer, making distillation the most thermodynamically sound separation method [4].

Purification Workflow Diagram

G Crude Crude (1S,3R)-3-Methoxycyclopentan-1-amine (Contains Isomers & Neutrals) AcidBase Acid-Base Extraction (Aqueous HCl, pH < 3) Crude->AcidBase OrgWaste Organic Phase Waste (N-Boc Intermediates) AcidBase->OrgWaste Extract with DCM AqueousPhase Aqueous Phase (Amine Hydrochloride Salt) AcidBase->AqueousPhase Basification Basification & Extraction (NaOH, pH > 11) AqueousPhase->Basification AmineEnriched Enriched Free Base Amine Basification->AmineEnriched Extract with DCM SaltRes Diastereomeric Salt Resolution (L-Tartaric Acid in MeOH) AmineEnriched->SaltRes MotherLiquor Mother Liquor (Undesired Isomers) SaltRes->MotherLiquor Soluble Fraction PureSalt Pure (1S,3R) Tartrate Salt SaltRes->PureSalt Crystallization FreeBasing Final Free-Basing (NaOH / DCM) PureSalt->FreeBasing FinalProduct Pure (1S,3R)-3-Methoxycyclopentan-1-amine FreeBasing->FinalProduct

Workflow for the purification of (1S,3R)-3-Methoxycyclopentan-1-amine via extraction and resolution.

Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction for Neutral Impurity Clearance
  • Dissolution: Dissolve the crude amine mixture (10 g) in dichloromethane (DCM, 100 mL).

  • Acidification: Transfer to a separatory funnel. Add 100 mL of 1M aqueous HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The bottom organic layer contains neutral impurities (e.g., N-Boc intermediates). The top aqueous layer contains the protonated amine.

    • Self-Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of purple/pink spots confirms no free amine was lost to the organic waste.

  • Washing: Wash the aqueous layer with an additional 50 mL of DCM to ensure complete removal of organics. Discard the DCM layers.

  • Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 6M NaOH dropwise until the pH reaches >11 (verify with pH paper). The aqueous layer will turn cloudy as the free base precipitates/oils out.

  • Extraction: Extract the basified aqueous layer with DCM (3 x 50 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.

Protocol B: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the enriched free base (5 g, ~43.4 mmol) in 50 mL of hot methanol (60°C). In a separate flask, dissolve L-(+)-tartaric acid (6.5 g, 43.4 mmol) in 50 mL of hot methanol.

  • Mixing: Slowly add the tartaric acid solution to the amine solution under continuous stirring.

  • Crystallization: Remove from heat and allow the solution to cool to room temperature slowly over 4 hours, then transfer to a 4°C refrigerator overnight. The (1S,3R)-amine·L-tartrate salt will selectively crystallize.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold methanol.

    • Self-Validation Step: Isolate a 10 mg aliquot of the crystalline salt, free-base it using 1M NaOH, extract into 1 mL DCM, and run chiral HPLC. Do not proceed to bulk free-basing until the diastereomeric excess (de) is >99%. If de is <99%, recrystallize the salt from hot methanol.

  • Final Free-Basing: Suspend the pure salt in 50 mL of 2M NaOH and extract with DCM (3 x 50 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the chemically and optically pure (1S,3R)-3-Methoxycyclopentan-1-amine.

References

  • Kwan, M. H. T., et al. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 138393843, 3-methoxycyclopentan-1-amine." PubChem. URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation of (1S,3R)-3-Methoxycyclopentan-1-amine

Introduction In the landscape of modern analytical chemistry, the precise structural elucidation of small molecules is paramount for drug discovery, metabolomics, and quality control. Liquid chromatography coupled with m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern analytical chemistry, the precise structural elucidation of small molecules is paramount for drug discovery, metabolomics, and quality control. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique, offering both separation and sensitive detection. However, the interpretation of mass spectra, particularly the fragmentation patterns generated by tandem mass spectrometry (MS/MS), requires a deep understanding of the underlying principles of gas-phase ion chemistry.

This guide provides an in-depth analysis of the electrospray ionization (ESI) tandem mass spectrometry fragmentation of (1S,3R)-3-Methoxycyclopentan-1-amine. This molecule, with its cyclic aliphatic scaffold, primary amine, and ether functional groups, serves as an excellent model for understanding the competitive fragmentation pathways common to many pharmaceutical and biological molecules. We will explore the theoretical underpinnings of its fragmentation, propose a detailed experimental workflow for its analysis, and compare the expected outcomes under varying analytical conditions. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in mass spectral interpretation and LC-MS method development.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of an ion in the gas phase is governed by its structure, the site of protonation, and the internal energy it possesses. For (1S,3R)-3-Methoxycyclopentan-1-amine (Molecular Formula: C₆H₁₃NO, Monoisotopic Mass: 115.0997 Da), analysis in positive ion ESI mode will primarily generate the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 116.1075. The primary amine is the most basic site and the logical location for protonation. This localization of charge is the driving force for the subsequent fragmentation pathways under collision-induced dissociation (CID).[1][2]

Two primary, competitive fragmentation pathways are proposed for the [M+H]⁺ ion of 3-Methoxycyclopentan-1-amine:

  • Pathway A: Neutral Loss of Ammonia (NH₃) : The charge-directed cleavage of the C-N bond is a classic fragmentation route for protonated primary amines.[3][4] This process involves the loss of a neutral ammonia molecule, resulting in a stable cyclopentenyl cation. This is often a highly favored pathway.

  • Pathway B: Neutral Loss of Methanol (CH₃OH) : The methoxy group provides an alternative fragmentation route. Following protonation of the amine, an intramolecular proton transfer to the ether oxygen can occur, facilitating the elimination of a neutral methanol molecule. While ethers themselves can fragment, the initial protonation at the more basic amine site makes this a likely secondary pathway.[5]

The following diagram illustrates these proposed primary fragmentation routes.

G cluster_main Proposed Fragmentation of [M+H]⁺ cluster_path_a Pathway A cluster_path_b Pathway B precursor [M+H]⁺ m/z 116.11 (C₆H₁₄NO⁺) lossA - NH₃ precursor->lossA lossB - CH₃OH precursor->lossB fragA Fragment A [M+H-NH₃]⁺ m/z 99.08 (C₆H₁₁O⁺) lossA->fragA fragB Fragment B [M+H-CH₃OH]⁺ m/z 84.08 (C₅H₁₀N⁺) lossB->fragB

Caption: Primary fragmentation pathways for protonated 3-Methoxycyclopentan-1-amine.

Higher collision energies are expected to induce secondary fragmentation of the primary product ions. For instance, the m/z 99.08 ion (Fragment A) could subsequently lose carbon monoxide (CO) or water (H₂O) after rearrangement, while the m/z 84.08 ion (Fragment B) could undergo ring-opening and further cleavage.

Comparative Experimental Design

To validate the proposed pathways and understand the factors influencing their relative abundance, a systematic LC-MS/MS experiment is required. As a small, polar amine, (1S,3R)-3-Methoxycyclopentan-1-amine is an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC), which provides excellent retention for such analytes, a challenge for traditional reversed-phase chromatography.[6][7] The high organic mobile phases used in HILIC also promote efficient ESI desolvation, enhancing sensitivity.[8]

The following workflow outlines a robust approach for this analysis.

Caption: Experimental workflow for LC-MS/MS analysis and fragmentation comparison.

Detailed Experimental Protocol

1. Liquid Chromatography (LC)

  • Column: HILIC Amide or Silica-based column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 60% B

    • 3.1 min: 95% B

    • 5.0 min: 95% B

  • Injection Volume: 2 µL.

2. Mass Spectrometry (MS)

  • System: Tandem Quadrupole or Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS1 Scan Range: m/z 50-200.

  • MS/MS Method:

    • Precursor Ion: m/z 116.11.

    • Isolation Window: 1.0 Da.

    • Collision Gas: Argon.

    • Collision Energy (CE): Perform separate injections at fixed energies (e.g., 10 eV, 20 eV, 30 eV) and/or a single injection with a CE ramp (10-40 eV) to observe the fragmentation onset and evolution.

Data Interpretation & Performance Comparison

The core of this guide is comparing the fragmentation behavior under different energy inputs. Collision-induced dissociation (CID) is a process where the kinetic energy of an ion is converted into internal energy upon collision with a neutral gas, leading to bond breakage.[1] The amount of energy applied directly influences which fragmentation pathways are accessed and their relative efficiencies.

By varying the collision energy, we can probe the relative stability of the bonds and the activation energies of the fragmentation pathways.

Table 1: Predicted Product Ions and Effect of Collision Energy (CE)

Precursor Ion (m/z)Proposed Product IonFormulaMass LossNeutral LossLow CE (10-15 eV)High CE (25-40 eV)
116.1199.08C₆H₁₁O⁺17.03NH₃High AbundanceModerate Abundance
116.1184.08C₅H₁₀N⁺32.03CH₃OHLow AbundanceModerate Abundance
99.0881.07C₆H₉⁺18.01H₂ONot ObservedPotential
99.0871.09C₅H₁₁⁺28.00CONot ObservedPotential

Analysis of Comparative Data:

  • At Low Collision Energy (10-15 eV): We expect to see the fragmentation pathway with the lowest activation energy dominate. The cleavage of the C-N bond to lose ammonia (NH₃) is predicted to be the most favorable pathway, making the ion at m/z 99.08 the base peak in the spectrum. The loss of methanol (CH₃OH) to produce m/z 84.08 may be present but at a significantly lower intensity.

  • At High Collision Energy (25-40 eV): As more internal energy is supplied to the precursor ion, pathways with higher activation energies become accessible. The relative abundance of the m/z 84.08 ion is expected to increase compared to the m/z 99.08 ion. Furthermore, secondary fragmentation of the primary product ions will become apparent. The m/z 99.08 ion may lose water or CO, leading to new, lower-mass fragments. This energy-resolved breakdown provides a detailed "fingerprint" of the molecule.

This comparison is critical for developing robust quantitative methods (e.g., Multiple Reaction Monitoring, MRM), where a specific, high-intensity, and unique precursor-to-product ion transition is selected for maximum sensitivity and specificity.

Conclusion

The LC-MS/MS fragmentation of (1S,3R)-3-Methoxycyclopentan-1-amine is characterized by two primary, energy-dependent, competitive pathways: the loss of ammonia and the loss of methanol. Understanding the mechanics of these fragmentations is not merely an academic exercise; it is fundamental to the reliable identification and quantification of this and structurally related molecules.

By employing a systematic approach using HILIC for separation and a stepped collision energy experiment for fragmentation analysis, researchers can build a comprehensive picture of the molecule's gas-phase behavior. The principles outlined in this guide—protonation site, charge-driven fragmentation, and energy-resolved dissociation—are broadly applicable and serve as a foundational framework for interpreting the mass spectra of a wide array of small molecules encountered in pharmaceutical and life sciences research.

References

  • Voss, G. (2006). Collision-induced dissociation studies of protonated ether--(H2O)n (n = 1-3) clusters. Journal of Mass Spectrometry, 41(2), 242-247. Available at: [Link]

  • Tulp, M. T., & Safe, S. H. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Available at: [Link]

  • Waters Corporation. (2020). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]

  • Souza, L. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(13), 10555-10584. Available at: [Link]

  • Wikipedia. (2023). Collision-induced dissociation. Available at: [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • Pesek, J. J., & Matyska, M. T. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 4(8), 947-959. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]

Sources

Comparative

Elemental analysis standards for (1S,3R)-3-Methoxycyclopentan-1-amine HCl

Elemental Analysis Standards for (1S,3R)-3-Methoxycyclopentan-1-amine HCl: A Comparative Methodological Guide As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the stoichiom...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for (1S,3R)-3-Methoxycyclopentan-1-amine HCl: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the stoichiometric and elemental purity of chiral pharmaceutical intermediates. For (1S,3R)-3-Methoxycyclopentan-1-amine HCl —a highly specific chiral amine hydrochloride salt—elemental analysis is not merely a regulatory checkbox. It is a fundamental proof of molecular identity, salt formation efficiency, and the absence of toxic catalysts.

This guide objectively compares modern analytical methodologies against legacy alternatives, providing the causal reasoning behind experimental choices and establishing self-validating protocols for your laboratory.

Theoretical Baseline & Stoichiometry

Before selecting an analytical method, we must establish the exact theoretical mass percentages for the target molecule. The molecular formula for (1S,3R)-3-Methoxycyclopentan-1-amine HCl is C₆H₁₄ClNO (Molar Mass: 151.63 g/mol ).

Table 1: Theoretical Elemental Composition & Acceptance Criteria

ElementAtomic Mass ContributionTheoretical Mass %ACS/USP Acceptance Criteria
Carbon (C) 72.066 g/mol 47.53%± 0.40% absolute
Hydrogen (H) 14.112 g/mol 9.31%± 0.40% absolute
Nitrogen (N) 14.007 g/mol 9.24%± 0.40% absolute
Oxygen (O) 15.999 g/mol 10.55%± 0.40% absolute
Chloride (Cl) 35.450 g/mol 23.37%± 0.40% absolute

Note: A deviation greater than ±0.40% in Carbon or Chloride indicates incomplete salt formation (presence of free base) or solvent retention (e.g., trapped moisture or crystallization solvents).

Methodology Comparison & Causality

A. Organic Elemental Composition: CHN(O) Analysis

To verify the organic backbone, we compare Dynamic Flash Combustion (Dumas method) against the Traditional Pregl Method .

  • The Causality of Choice: We utilize Dynamic Flash Combustion because it ensures instantaneous, complete oxidation. When the sample is dropped into a 1000°C reactor, the tin capsule melts, promoting a violent flash combustion. We specifically add Vanadium Pentoxide (V₂O₅) as an oxidizer for resistant compounds. Crucially, the gases pass through Tungsten Trioxide (WO₃) to complete oxidation, and then through a heated Copper (Cu) reducer. The copper is essential because it reduces transient nitrogen oxides (NOₓ) back to N₂ gas, ensuring the Thermal Conductivity Detector (TCD) quantifies Nitrogen accurately without spectral overlap.

  • Standardization: Acetanilide (C₈H₉NO) is the industry gold standard for CHN calibration due to its high stability, non-hygroscopic nature, and precise stoichiometry[1].

Table 2: CHN(O) Analytical Method Comparison

FeatureDynamic Flash Combustion (CHNS Analyzer)Traditional Pregl Method
Throughput High (5-10 minutes per sample)Low (Hours per sample)
Accuracy ± 0.30% absolute± 0.50% absolute
Causality of Error Incomplete reduction of NOₓ if Cu is depletedIncomplete combustion, manual weighing errors
B. Counter-ion Stoichiometry: Chloride (Cl⁻) Analysis

To verify the exact 1:1 molar ratio of the HCl salt, we compare Potentiometric Titration against Ion Chromatography (IC) .

  • The Causality of Choice: While IC offers multiplexed ion detection, Potentiometric Titration with Silver Nitrate (AgNO₃) remains the most robust, high-throughput method for API chloride content[2]. By using a silver indicator electrode, we measure the exact electrochemical equivalence point where Ag⁺ reacts quantitatively with Cl⁻ to precipitate insoluble AgCl. This eliminates the subjective, error-prone visual endpoints of legacy Mohr or Volhard titrations.

C. Trace Elemental Impurities: Heavy Metals & Catalysts

To ensure patient safety, we compare ICP-MS (USP <232>/<233>) against Legacy Colorimetric Testing (USP <231>) .

  • The Causality of Choice: USP <231> relied on subjective sulfide precipitation, which failed to detect specific toxic elements. USP <232>/<233> mandates ICP-MS[3]. During sample preparation, we use closed-vessel microwave digestion with a mixture of Nitric Acid (HNO₃) and Hydrochloric Acid (HCl). Why HCl? Because HCl chemically stabilizes volatile elements like Mercury (Hg) and Platinum Group Elements (PGEs) that would otherwise be lost during digestion[4]. Furthermore, we operate the ICP-MS in Helium (He) collision mode to physically remove polyatomic interferences (e.g., ArCl⁺), which would otherwise falsely elevate Arsenic (As) readings at m/z 75[5].

  • Standardization: TraceCERT® certified reference materials are used to establish calibration curves directly traceable to ICH Q3D limits.

Self-Validating Experimental Protocols

Protocol 1: CHN(O) Dynamic Flash Combustion
  • Preparation: Accurately weigh 2–3 mg of (1S,3R)-3-Methoxycyclopentan-1-amine HCl into a tin capsule using a microbalance.

  • Oxidizer Addition: Add 1 mg of V₂O₅ to the capsule to promote complete oxidation.

  • Calibration: Run a blank capsule, followed by 3 replicates of the Acetanilide OAS standard (C=71.09%, H=6.71%, N=10.36%)[1].

  • Combustion: Drop the capsule into the 1000°C combustion reactor under a temporarily enriched O₂ atmosphere.

  • Reduction & Detection: Sweep the resulting gases (CO₂, H₂O, NOₓ) through the WO₃/Cu column using Helium carrier gas to reduce NOₓ to N₂, followed by GC separation and TCD quantification.

  • Self-Validation Checkpoint: The measured CHN values of the Acetanilide standard must fall within ±0.30% absolute of theoretical values before the system is deemed suitable to analyze the API sample.

CHNS_Workflow A Sample Weighing (Tin Capsule + V2O5) B Dynamic Flash Combustion (1000°C, O2 Enriched) A->B Introduction C Catalytic Reduction (WO3 & Cu at 1000°C) B->C CO2, H2O, NO2, SO2 D Chromatographic Separation (GC Column) C->D CO2, H2O, N2, SO2 E Thermal Conductivity Detection (TCD) D->E Sequential Elution

Workflow of Dynamic Flash Combustion for CHN(O) elemental analysis.

Protocol 2: Potentiometric Titration for Chloride (Cl⁻)
  • Sample Prep: Dissolve 50 mg of the API salt in 50 mL of deionized water.

  • Electrode Setup: Submerge a Silver/Silver Chloride (Ag/AgCl) indicator electrode into the solution[2].

  • Titration: Titrate dynamically with standardized 0.1 M AgNO₃ using an automated titrator.

  • Endpoint Detection: The titrator records the maximum first derivative of the potential (mV) vs. volume (mL) curve to identify the exact equivalence point.

  • Self-Validation Checkpoint: A blank titration and a standardized 0.1 M NaCl check standard must yield a recovery of 99.5%–100.5% to validate the titrant molarity.

Protocol 3: ICP-MS Analysis for USP <232> Elemental Impurities
  • Digestion: Place 0.2 g of the API into a microwave digestion vessel. Add 4 mL of concentrated HNO₃ and 1 mL of concentrated HCl (to stabilize Hg and PGEs)[4].

  • Microwave Cycle: Heat to 200°C over 15 minutes and hold for 15 minutes to ensure complete matrix destruction.

  • Dilution: Dilute the digestate to 50 mL with 18 MΩ deionized water.

  • Analysis: Introduce the sample into the ICP-MS. Utilize Helium collision mode to mitigate polyatomic interferences (e.g., ArCl on As)[5].

  • Self-Validation Checkpoint: Spike recovery tests must be performed at 50%, 100%, and 150% of the target J-value (Permitted Daily Exposure limit). Recoveries must fall between 70%–150% per USP <233>[3].

ICPMS_Workflow N1 API Salt Sample (1S,3R)-3-Methoxycyclopentan-1-amine HCl N2 Closed-Vessel Microwave Digestion (HNO3 + HCl to stabilize Hg/PGEs) N1->N2 N3 Argon Gas Dilution & Nebulization N2->N3 N4 ICP-MS Analysis (He Collision Mode for Interferences) N3->N4 N5 Data Validation (Spike Recovery 50-150% of J-Value) N4->N5

ICP-MS sample preparation and analysis workflow per USP <232>/<233>.

References

Sources

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